Unii-4L8EG56vda
Overview
Description
AZ-599 is a chemical compound known for its role as a full agonist of the cannabinoid receptor type 1 (CB1). It has a molecular formula of C25H35N3O4S and a molecular weight of 473.63 g/mol . This compound is characterized by its good solubility and low penetration into the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of AZ-599 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
AZ-599 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
AZ-599 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cannabinoid receptors and its potential role in modulating biological processes.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of pain management and neurological disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
AZ-599 exerts its effects by binding to and activating the cannabinoid receptor type 1 (CB1). This activation leads to a cascade of intracellular signaling events, including the modulation of cyclic adenosine monophosphate (cAMP) levels and the activation of various kinases. These pathways ultimately result in the physiological effects observed with AZ-599 .
Comparison with Similar Compounds
Similar Compounds
AZ-194: Another full agonist of the CB1 receptor with similar solubility properties.
AZ-403: A partial agonist of the CB1 receptor with different pharmacokinetic properties.
AZ-512: A CB1 receptor antagonist with distinct biological effects.
Uniqueness
AZ-599 is unique due to its full agonist activity at the CB1 receptor, combined with its good solubility and low central nervous system penetration. These properties make it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
910798-82-2 |
---|---|
Molecular Formula |
C25H35N3O4S |
Molecular Weight |
473.6 g/mol |
IUPAC Name |
[5-ethylsulfonyl-2-(oxan-4-yl)-3,4-dihydro-1H-pyrido[4,3-b]indol-8-yl]-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C25H35N3O4S/c1-3-33(30,31)28-23-5-4-19(25(29)26-11-6-18(2)7-12-26)16-21(23)22-17-27(13-8-24(22)28)20-9-14-32-15-10-20/h4-5,16,18,20H,3,6-15,17H2,1-2H3 |
InChI Key |
UCMNIYFDRVBMFV-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
Canonical SMILES |
CCS(=O)(=O)N1C2=C(CN(CC2)C3CCOCC3)C4=C1C=CC(=C4)C(=O)N5CCC(CC5)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AZ599; AZ-599; AZ 599; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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